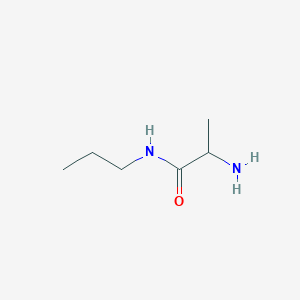

2-amino-N-propylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-propylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-4-8-6(9)5(2)7/h5H,3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZLBRIYZPKLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Context in Organic Synthesis

In the realm of organic synthesis, 2-amino-N-propylpropanamide is recognized as a fundamental building block for the construction of more complex molecules. Its utility stems from the presence of two reactive functional groups: a primary amino group and a secondary amide. These sites allow the molecule to participate in a variety of chemical transformations.

The synthesis of this compound itself can be achieved through established amidation reactions. A common method involves the condensation reaction between a protected amino acid derivative, such as N-Boc-alanine, and propylamine (B44156), often facilitated by coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). Another approach utilizes boron-based catalysts, such as tris(2,2,2-trifluoroethyl)borate, to promote the direct amidation of unprotected amino acids, representing a more sustainable and atom-economical route.

Once synthesized, this compound can undergo several types of reactions:

Oxidation: The primary amino group can be oxidized to form oximes or nitroso compounds.

Reduction: The amide group can be reduced to the corresponding amine.

Substitution: The amino group can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents.

These reactions highlight the compound's versatility and its importance as an intermediate in the synthesis of a wide array of organic molecules.

Role As a Foundational Amide Scaffold

The structure of 2-amino-N-propylpropanamide serves as a foundational amide scaffold, meaning it provides a core molecular framework that can be systematically modified to explore structure-activity relationships (SAR). By making specific chemical alterations to this scaffold, researchers can fine-tune the properties of the resulting molecules to achieve desired biological effects. The primary amino group and the N-propyl group are key points for such modifications.

This scaffold is particularly valuable in medicinal chemistry for the development of new therapeutic agents. For example, derivatives of this scaffold have been investigated for their potential as anticonvulsant agents. In these studies, the core amino propanamide structure is often maintained while various substituents are introduced to modulate the compound's interaction with biological targets. mdpi.com The inherent chirality of this compound, with the stereocenter at the alpha-carbon, adds another layer of complexity and potential for specificity in drug design, as different enantiomers can exhibit distinct biological activities.

The concept of a "scaffold" is central to modern drug discovery, and this compound exemplifies a simple yet effective starting point for creating libraries of related compounds for biological screening. dovepress.com

Overview of Research Trajectories for 2 Amino N Propylpropanamide and Its Structural Analogues

Direct Amidation Strategies for Amino Amides

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine, releasing water as the only byproduct. mdpi.com This approach is particularly attractive for its environmental friendliness and simplicity. However, the direct reaction between an amino acid and an amine is often challenging due to the formation of a highly stable and unreactive ammonium (B1175870) carboxylate salt. ucl.ac.ukrsc.org Overcoming this thermodynamic sink is central to developing effective direct amidation protocols.

Thermal Amidation Processes

Thermal amidation utilizes heat to drive the condensation reaction between a carboxylic acid and an amine. diva-portal.org While straightforward, this method's applicability to sensitive substrates like amino acids is limited by the harsh conditions required.

The direct thermal condensation of carboxylic acids and amines typically requires high temperatures, often in the range of 160-200°C, to overcome the activation barrier for the dehydration of the intermediate ammonium carboxylate salt. mdpi.comdiva-portal.org The reaction can be performed neat (solvent-free) or in high-boiling solvents like toluene. mdpi.comacs.org The primary mechanistic hurdle is the acid-base reaction between the carboxylic acid and the amine, which forms a salt that is resistant to condensation. ucl.ac.uk At elevated temperatures, the equilibrium shifts, allowing for the elimination of water and the formation of the amide bond. ucl.ac.uk

To facilitate water removal and drive the reaction forward, techniques such as azeotropic distillation using a Dean-Stark apparatus are often employed. mdpi.comscispace.com More recent advancements include the use of microwave or radiofrequency heating, which can significantly reduce reaction times compared to conventional heating methods. mdpi.comdiva-portal.org For instance, microwave-assisted solvent-free preparations have been shown to be practical for certain substrates. mdpi.com

An effective and environmentally benign protocol for the thermal condensation of various carboxylic acids and amines has been established, achieving good yields at 160°C without catalysts. organic-chemistry.org The use of molecular sieves has been explored to trap the water produced during the reaction, which can improve yields. diva-portal.orgorganic-chemistry.org However, it has been noted that molecular sieves are not always essential for the reaction itself but can help manage pressure and prevent the evaporation of volatile amines. organic-chemistry.org

Despite these optimizations, thermal amidation has significant limitations, particularly for the synthesis of chiral amino amides. The high temperatures required are unsuitable for thermally unstable compounds or substrates with labile stereocenters, which are prone to racemization. diva-portal.org The substrate scope is generally limited to less functionalized and thermally robust molecules. mdpi.com For example, a thermal reaction between phenylacetic acid and benzylamine (B48309) in the absence of any mediating reagent at 80°C gave only an 18% yield. acs.orgacs.org This highlights the inefficiency of thermal methods at lower temperatures and their general unsuitability for more delicate substrates like unprotected amino acids.

| Carboxylic Acid | Amine | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Boc-Phe-OH | Benzylamine | Toluene, reflux, Dean-Stark | 56 | mdpi.com |

| Phenylacetic acid | Benzylamine | 80°C, no reagent | 18 | acs.orgacs.org |

Borate (B1201080) Ester-Mediated Amidation

Boron-mediated amidation reactions, particularly those using borate esters, have emerged as a powerful alternative to thermal methods, allowing for direct amide synthesis under significantly milder conditions. rsc.org These reagents act as activating agents for the carboxylic acid, facilitating the subsequent nucleophilic attack by the amine.

A variety of boron-based reagents have been explored, with borate esters derived from electron-deficient alcohols showing particular promise. The reagent tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, is highly effective for the direct amidation of carboxylic acids, including unprotected amino acids. acs.orgnih.govthieme-connect.com This reagent can be prepared from readily available boric oxide (B₂O₃) and 2,2,2-trifluoroethanol. acs.org

The mechanism of borate ester-mediated amidation involves the activation of the carboxylic acid. It is proposed that the borate ester reacts with the carboxylic acid to form an acyloxyboron intermediate, which is essentially a mixed anhydride (B1165640). rsc.orgresearchgate.net This intermediate is significantly more electrophilic than the free carboxylic acid, allowing for a facile reaction with the amine nucleophile to form the amide. researchgate.net The removal of water is crucial for catalytic processes using boronic acids, but stoichiometric borate ester reagents can often be used without specific dehydrating agents. researchgate.netrsc.org

While the initial hypothesis focused on a monomeric acyloxyboron intermediate, further mechanistic studies suggest that the reaction may proceed through more complex pathways, possibly involving dimeric boron species that help to activate the carboxylic acid while simultaneously delivering the amine. nih.govrsc.org For unprotected amino acids, it is proposed that the borate ester reacts with both the amine and carboxylic acid functionalities to form a cyclic intermediate, which is then attacked by the external amine. tcichemicals.com

The direct amidation of unprotected amino acids using B(OCH₂CF₃)₃ has been successfully demonstrated. rsc.org A typical protocol involves reacting the amino acid with an amine in the presence of the borate ester in a solvent such as cyclopentyl methyl ether (CPME) at elevated temperatures (e.g., 80°C). rsc.org For instance, the direct amidation of alanine (B10760859) with n-propylamine to produce this compound was achieved in a 71% isolated yield. rsc.org

A critical challenge in the amidation of α-amino acids is the preservation of stereochemical integrity. Racemization can be a significant issue under these reaction conditions. nih.govucl.ac.uk However, studies have shown that racemization can be minimized by carefully controlling the reaction parameters. Strategies to reduce racemization include shortening the reaction time and adding the borate reagent dropwise to the reaction mixture. nih.govresearchgate.net For example, in the reaction of tryptophan with propylamine (B44156), reducing the reaction time from 15 hours to 5 hours and adding the borate ester dropwise improved the enantiomeric ratio (e.r.) from 80:20 to 91:9. nih.govresearchgate.net While methods using B(OCH₂CF₃)₃ are effective, alternative reagents like Ti(OiPr)₄ have also been explored, sometimes furnishing products with higher enantiopurity, albeit in lower yields for certain substrates. nih.gov

| Amino Acid | Product | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|

| Alanine | This compound | 71 | - | rsc.org |

| Phenylalanine | 2-amino-3-phenyl-N-propylpropanamide | 90 | - | rsc.org |

| Valine | 2-amino-3-methyl-N-propylbutanamide | 82 | 95:5 | thieme-connect.com |

| Leucine | 2-amino-4-methyl-N-propylpentanamide | 79 | 92:8 | thieme-connect.com |

| Proline | (S)-N-propylpyrrolidine-2-carboxamide | 62 | 97:3 | thieme-connect.com |

| Tryptophan | 2-amino-3-(1H-indol-3-yl)-N-propylpropanamide | 83 | 91:9 | nih.gov |

Alternative Chemical Approaches to Amide Bond Formation Relevant to this compound Synthesis

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid component. hepatochem.combachem.com For the synthesis of this compound, this involves the coupling of an N-protected alanine derivative with propylamine. Several classes of reagents have been developed to facilitate this transformation efficiently.

Carbodiimides are a cornerstone of amide bond formation and peptide synthesis. peptide.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.comiris-biotech.de The reaction mechanism involves the activation of the N-protected alanine's carboxylic acid group by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate is then susceptible to nucleophilic attack by propylamine to yield the desired 2-(protected-amino)-N-propylpropanamide and a urea (B33335) byproduct. peptide.com

A significant challenge in carbodiimide-mediated couplings of amino acids is the risk of racemization at the chiral α-carbon. hepatochem.compeptide.com The O-acylisourea intermediate can undergo intramolecular cyclization to form a 5(4H)-oxazolone, which readily tautomerizes, leading to a loss of stereochemical integrity. To suppress this side reaction, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are frequently incorporated. peptide.compeptide.com These additives react with the O-acylisourea to form an activated ester intermediate that is more stable towards racemization but still highly reactive towards the amine. peptide.com The use of DIC is often preferred in solid-phase synthesis because its urea byproduct is more soluble in common organic solvents, whereas the insolubility of dicyclohexylurea (DCU), the byproduct of DCC, makes it suitable for easy removal by filtration in solution-phase synthesis. peptide.comiris-biotech.de

Table 1: Comparison of Common Carbodiimide Coupling Systems

| Carbodiimide Reagent | Common Additive | Key Features & Byproduct Properties | Primary Application Context |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | HOBt | Forms insoluble dicyclohexylurea (DCU) byproduct, facilitating easy removal by filtration. peptide.com | Solution-phase synthesis. peptide.com |

| DIC (Diisopropylcarbodiimide) | HOBt, OxymaPure® | Liquid reagent; forms a soluble diisopropylurea (DIU) byproduct. peptide.com | Solid-phase and solution-phase synthesis. peptide.com |

| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | HOBt | Water-soluble reagent and byproduct, allowing for simple aqueous workup. peptide.compeptide.com | Aqueous-phase couplings, bioconjugation. peptide.com |

The reaction between an acid chloride and an amine is a rapid and often high-yielding method for amide synthesis, commonly known as the Schotten-Baumann reaction. youtube.combohrium.com In the context of synthesizing this compound, this route requires the initial conversion of an N-protected alanine derivative into its corresponding acid chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com

Table 2: Typical Reagents for Acid Chloride Amidation

| Step | Typical Reagents | Purpose |

|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid of N-protected alanine to a highly reactive acid chloride. commonorganicchemistry.com |

| Amidation | Propylamine (amine nucleophile); Triethylamine or Pyridine (base) | Amine attacks the acid chloride; base neutralizes HCl byproduct. youtube.comcommonorganicchemistry.com |

| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) | Provides an inert medium for the reaction. commonorganicchemistry.com |

N,N'-Carbonyldiimidazole (CDI) is a mild and effective coupling reagent that serves as a safer alternative to highly toxic reagents like phosgene. wikipedia.orgthieme-connect.de Its use in amide synthesis proceeds via a well-defined mechanism under gentle conditions, which helps to minimize racemization of chiral amino acids. wikipedia.orgyoutube.com The synthesis begins with the reaction of N-protected alanine with CDI. This reaction releases one equivalent of imidazole (B134444) and forms a highly reactive N-acylimidazole intermediate. thieme-connect.de

This activated intermediate is then treated with propylamine. The subsequent nucleophilic attack by the amine on the activated carbonyl group results in the formation of 2-(protected-amino)-N-propylpropanamide and releases a second molecule of imidazole. wikipedia.org A significant advantage of the CDI method is the nature of its byproducts; carbon dioxide and imidazole are generally innocuous and can be easily removed from the reaction mixture through aqueous workup or evaporation, simplifying product purification. wikipedia.orgthieme-connect.de The reaction is typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). thieme-connect.de

Asymmetric Synthesis and Enantioselective Preparation of Chiral this compound Enantiomers

Producing a single enantiomer of this compound, either the (R) or (S) form, requires stereochemical control during the synthesis. This is crucial in pharmaceutical applications where often only one enantiomer is biologically active. Asymmetric synthesis strategies, including the use of chiral auxiliaries and stereoselective catalysis, provide powerful means to achieve this goal.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary can be attached to an alanine precursor. For example, Evans' oxazolidinone auxiliaries are widely used for stereoselective transformations. wikipedia.org Alanine can be acylated onto a chiral oxazolidinone. The resulting N-acyloxazolidinone can then be coupled with propylamine, often via the acid chloride or a mixed anhydride, where the bulky auxiliary shields one face of the molecule, directing the approach of the amine nucleophile. More commonly, the auxiliary is used to direct the asymmetric alkylation of a glycine-derived enolate to form the desired α-amino acid derivative with high diastereoselectivity. wikipedia.org

Another well-established class of auxiliaries includes those derived from pseudoephedrine and the related pseudoephenamine. wikipedia.orgnih.gov When pseudoephedrine is used to form an amide with a carboxylic acid, the α-proton can be selectively removed to form an enolate. The chiral framework of the auxiliary then directs incoming electrophiles to one face of the enolate, allowing for the stereocontrolled formation of a new chiral center. wikipedia.org After the key bond-forming step, the auxiliary is cleaved under specific conditions to reveal the enantiomerically enriched product.

Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Key Principle | Typical Cleavage Method |

|---|---|---|

| Evans' Oxazolidinones | Forms a rigid N-acyloxazolidinone structure that provides effective facial shielding during enolate reactions. wikipedia.org | Hydrolysis (acidic or basic), Reductive cleavage (e.g., LiBH₄). wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Forms a stable chelated enolate with lithium, directing alkylation with high diastereoselectivity. wikipedia.orgnih.gov | Mild acidic or basic hydrolysis. nih.gov |

| Camphorsultam | Provides high diastereoselectivity in reactions such as aldol (B89426) additions, alkylations, and Michael additions. wikipedia.org | Hydrolysis with LiOH/H₂O₂ or TiCl₄. wikipedia.org |

Stereoselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. beilstein-journals.org These methods can be broadly categorized into biocatalysis, organocatalysis, and transition-metal catalysis.

Biocatalysis utilizes enzymes to perform stereoselective transformations. For instance, a lipase (B570770) could be used in a kinetic resolution process. In this scenario, a racemic N-protected alanine ester would be subjected to aminolysis with propylamine in the presence of a lipase, such as Novozym 435 (an immobilized lipase from Candida antarctica). nih.gov The enzyme would selectively catalyze the amidation of one enantiomer of the ester, yielding one enantiomer of the desired 2-(protected-amino)-N-propylpropanamide while leaving the other enantiomer of the ester largely unreacted. nih.gov This allows for the separation of the two enantiomers.

Transition-metal catalysis employs chiral complexes of metals like palladium, copper, or rhodium to control stereoselectivity. While direct catalytic asymmetric amidation is challenging, related transformations demonstrate the potential of this strategy. For example, methods for the enantioselective synthesis of γ-chiral amides have been developed using copper-catalyzed reductive relay hydroaminocarbonylation. nih.gov Similarly, palladium-catalyzed asymmetric allylic substitution reactions are powerful tools for creating chiral centers. acs.org Applying these principles to the direct asymmetric synthesis of α-amino amides remains an active area of research.

Organocatalysis uses small, chiral organic molecules to catalyze asymmetric reactions. Chiral phosphoric acids, for example, have been shown to catalyze the enantioselective addition of amines to ketenes, which can be generated in situ from α-diazoketones. chemrxiv.org This approach could be adapted for the synthesis of chiral α-amino amides by controlling the protonation of an enol intermediate. chemrxiv.org Furthermore, primary α-amino amides themselves can serve as bifunctional organocatalysts in various asymmetric transformations, highlighting the diverse roles these compounds can play in stereoselective synthesis. mdpi.com

Table of Compounds

Synthetic Pathways for Advanced this compound Derivatives and Conjugates

Advanced derivatives of this compound are synthesized to modify the molecule's steric, electronic, and conformational properties. This is achieved by introducing a variety of chemical structures, ranging from simple aromatic rings to complex heterocyclic systems, onto the parent molecule.

Incorporation of Aromatic and Heterocyclic Moieties

The introduction of aromatic and heterocyclic groups is a primary strategy for creating advanced derivatives. These moieties can be incorporated at several positions on the this compound scaffold, most commonly by using functionalized starting materials.

Alpha-Carbon Substitution: Instead of using alanine as the starting amino acid, derivatives such as phenylalanine or tryptophan can be used to introduce an aromatic (phenyl) or heterocyclic (indole) group at the alpha-carbon, respectively. The synthesis of N-acylated aromatic amino acids is a known strategy in lipid chemistry. frontiersin.orgnih.gov

Amine Substitution: Aromatic or heterocyclic amines can be used in place of propylamine during the initial amide bond formation. For instance, reacting a protected alanine with an aminopyridine or a substituted aniline (B41778) can yield derivatives with the heterocyclic or aromatic group on the amide nitrogen. rsc.org

Side-Chain Functionalization: For amino acids with reactive side chains (e.g., lysine, ornithine), the side-chain amine can be acylated with aromatic or heterocyclic carboxylic acids. dovepress.com

Metathesis Reactions: Stereocontrolled synthesis using ring-rearrangement metathesis on (oxa)norbornene β-amino acid amides can produce novel functionalized heterocyclic derivatives with multiple chiral centers. rsc.org

Ribosomal Incorporation: Advanced techniques have demonstrated the ribosomal incorporation of amino acids bearing large, helical aromatic oligoamide sidechains, expanding the possibilities for creating complex peptide-foldamer hybrids. bwise.krresearchgate.net

A number of novel triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones have been synthesized from amino acid precursors, demonstrating the fusion of heterocyclic rings to an amino acid-derived structure. nih.gov

Functionalization at Amide Nitrogen and Alpha-Carbon Positions

Direct functionalization of the core this compound structure offers a convergent route to novel derivatives.

Functionalization at the Amide Nitrogen:

Alkylation: While direct alkylation of a secondary amide nitrogen is challenging, methods have been developed for the N-alkylation of amides on a solid phase. The Fukuyama N-alkylation reaction, for example, has been successfully applied to resins for synthesizing peptide C-terminal N-alkyl amides. nih.govresearchgate.net This allows for the introduction of a second substituent on the amide nitrogen. Successive amide alkylations on a dipeptide scaffold have been used to create large combinatorial libraries. nih.gov

Reductive Functionalization: A one-pot method involving in-situ amide activation with triflic anhydride (Tf₂O), partial reduction, and the addition of carbon nucleophiles can transform secondary amides into a variety of substituted amines. acs.org

Functionalization at the Alpha-Carbon:

Palladium-Catalyzed C-H Activation: A powerful strategy for modifying amino acid derivatives is the palladium-catalyzed functionalization of C(sp³)–H bonds. nih.govbohrium.com Using directing groups, this method allows for site-selective arylation, alkenylation, and alkylation at the β-position of the amino acid backbone (the alpha-carbon of the original amino acid). nih.govbohrium.comrsc.org This approach can even use alanine as a precursor to synthesize a wide range of more complex amino acids. nih.govbohrium.com

Umpolung Transformation: By rendering the α-position of amides electrophilic through an umpolung (polarity reversal) transformation, a wide range of nucleophiles (oxygen, nitrogen, sulfur, halogen) can be introduced to form α-functionalized amides. acs.org

Free Amino Group Transfer: A direct transfer of an unprotected amino group (NH₂) to the alpha-position of amides can be achieved under mild conditions, yielding primary α-amino carbonyl compounds that are ready for further reactions like peptide coupling. nih.gov

The following table summarizes selected methods for functionalization:

Table 1: Methods for Selective Functionalization| Position | Method | Reagents/Catalysts | Outcome | Citations |

|---|---|---|---|---|

| Amide Nitrogen | Fukuyama Alkylation (Solid Phase) | oNBS-Cl, K₂CO₃, Alkyl Halide | N-Alkylation | nih.govresearchgate.net |

| Amide Nitrogen | Reductive Functionalization | Tf₂O, Et₃SiH, Organometallics | N-Alkylation/Functionalization | acs.org |

| Alpha-Carbon | Pd-Catalyzed C-H Activation | Pd Catalyst, Directing Group | C-H Arylation, Alkenylation, etc. | nih.govrsc.org |

| Alpha-Carbon | Umpolung/Nucleophilic Addition | Oxidant, Nucleophile (O, N, S, X) | α-Heteroatom Functionalization | acs.org |

Strategies for Compound Library Generation

The synthesis of large, diverse libraries of this compound analogues is essential for high-throughput screening. Combinatorial chemistry, often utilizing solid-phase synthesis, provides the most efficient route.

Solid-Phase Synthesis (SPS): SPS is a cornerstone of library generation. google.com By anchoring the initial amino acid to a resin, reagents can be used in excess to drive reactions to completion, with purification simplified to washing the resin. google.comnih.gov Resins can be specifically designed to produce C-terminal N-alkyl amides upon cleavage. nih.gov This approach has been used to create libraries of conformationally constrained peptide tertiary amides. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity and diversity in a single step.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is exceptionally powerful for generating libraries of α-aminoacyl amide derivatives. organic-chemistry.org It combines an amine (e.g., propylamine), a carboxylic acid (e.g., protected alanine), an aldehyde, and an isocyanide to produce diverse peptidomimetics. organic-chemistry.orgnih.govrsc.org This reaction is economical, can often be performed in environmentally friendly solvents, and allows for a vast number of derivatives by varying each of the four components. rsc.orgacs.org It has been used to synthesize complex medium-sized rings and arrays of amino acid-derived products. nih.govnih.gov

Sub-monomer Approach: This method, adapted from peptoid synthesis, involves the sequential addition of "sub-monomers." For instance, a library of peptide tertiary amides was constructed using chiral 2-bromo acids (derivable from amino acids) and a diverse set of amines on a solid support. nih.gov

The table below illustrates a combinatorial approach based on the Ugi reaction for generating a hypothetical library from a this compound core.

Table 2: Illustrative Ugi Reaction for Library Generation

| Component 1 (Carboxylic Acid) | Component 2 (Amine) | Component 3 (Aldehyde) | Component 4 (Isocyanide) |

|---|---|---|---|

| Boc-Alanine | Propylamine | Formaldehyde | tert-Butyl isocyanide |

| Boc-Phenylalanine | Cyclopropylamine | Benzaldehyde | Cyclohexyl isocyanide |

| Boc-Valine | Aniline | Acetaldehyde | Benzyl isocyanide |

| Boc-Leucine | Benzylamine | Isobutyraldehyde | 1-Naphthyl isocyanide |

By systematically combining building blocks from each column, a large and diverse library of this compound derivatives can be rapidly synthesized for further investigation.

Oxidation Reactions of Functional Groups

The presence of both an amide and a primary amino group allows for selective oxidation reactions targeting either functionality, depending on the reagents and conditions employed.

Oxidation of the Amide Moiety to Carboxylic Acid Derivatives

The amide bond in this compound, while generally stable, can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, a reaction that can be considered an oxidative transformation at the carbonyl carbon. libretexts.orgacs.org Under acidic conditions, the reaction typically involves heating with a strong acid, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. acs.org This process would yield alanine and propylamine.

Conversely, basic hydrolysis, often carried out by heating with a strong base like sodium hydroxide (B78521), involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org This reaction is generally irreversible as the resulting carboxylate anion is deprotonated and thus unreactive towards the amine. acs.org

Oxidation of the Primary Amino Group to Oximes or Nitroso Compounds

The primary amino group of this compound is susceptible to oxidation, potentially yielding oximes or nitroso compounds. The oxidation of primary amines to oximes can be achieved using various reagents. For instance, primary aliphatic amines can be oxidized to oximes using hydrogen peroxide in the presence of titanium silicalite molecular sieves. sioc-journal.cn Another method involves the use of molecular oxygen with catalysts like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina, which is an environmentally benign process. Current time information in Bangalore, IN.acs.org These reactions are often chemoselective, allowing for the oxidation of the amino group without affecting other functional groups in the molecule. Current time information in Bangalore, IN.acs.org

The formation of nitroso compounds from primary amines can occur in the presence of nitrosating agents, such as nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid). rsc.org However, for primary amines, the initially formed primary N-nitrosamine is typically unstable and can decompose to form a diazonium ion, which can then lead to a variety of products. The formation of stable nitroso compounds is more characteristic of secondary amines.

Reduction Reactions and Amines Formation

The carbonyl group of the amide and the potential for imine formation allow for various reductive transformations, leading to the formation of new amine products.

Reductive Transformation of the Amide Group to Amines

The amide group of this compound can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). ucalgary.camasterorganicchemistry.commasterorganicchemistry.com This reaction typically occurs in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. ucalgary.cabyjus.com The reduction converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-), yielding N-(2-aminopropyl)propan-1-amine. masterorganicchemistry.com Unlike the reduction of esters or carboxylic acids which yield alcohols, the reduction of amides proceeds through an iminium ion intermediate to furnish the corresponding amine. ucalgary.camasterorganicchemistry.com

Catalytic hydrogenation can also be employed for the reduction of amides, though it often requires harsh conditions, such as high temperatures and pressures, and specialized catalysts. byjus.com

Table 1: Representative Conditions for Amide Reduction

| Starting Material | Reagent | Solvent | Product | Typical Yield | Reference |

| N-propylpropanamide | LiAlH₄ | Diethyl ether | N-propylpropan-1-amine | High | ucalgary.ca |

| Propanamide | Ru(acac)₃, Triphos | - | Propan-1-amine, Dipropylamine | Variable | byjus.com |

Reductive Amination Mechanisms Involving this compound

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be applied using this compound as the amine source. wikipedia.org The reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amino group of this compound with a carbonyl compound (an aldehyde or a ketone). wikipedia.orgtandfonline.com This intermediate is then reduced in situ to the corresponding secondary or tertiary amine using a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgorganic-chemistry.org

A study on the reductive alkylation of α-aminoamides demonstrated that the reaction is influenced by steric factors and the pH of the solution, with the hydrochloride salt of the aminoamide often being used to maintain an appropriate pH for the reaction. tandfonline.com

Table 2: Illustrative Reductive Amination of an Aldehyde with an Amino Amide

| Amine | Aldehyde | Reducing Agent | Solvent | Product | Typical Yield | Reference |

| α-aminoamide hydrochloride | Benzaldehyde | NaBH₃CN | Methanol | N-benzyl-α-aminoamide | Moderate to Good | tandfonline.com |

Note: This table is illustrative of the reductive amination process with α-aminoamides, as specific data for this compound is not available.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uk This nucleophilicity allows it to participate in substitution reactions with various electrophiles, such as alkyl halides. arkat-usa.org The reaction with an alkyl halide would lead to the formation of a secondary amine, which itself is nucleophilic and can undergo further alkylation to form a tertiary amine and even a quaternary ammonium salt. chemguide.co.uk To control the extent of alkylation and favor the formation of the mono-alkylated product, a large excess of the starting amine is often used. chemguide.co.uk

The nucleophilicity of the amino group in α-aminoamides can be lower than that of simple primary amines due to the potential for intramolecular interactions. tandfonline.com This reduced nucleophilicity can make direct alkylation challenging, often leading to mixtures of products. tandfonline.com

Role as a Chemical Building Block in Multistep Organic Syntheses

This compound serves as a versatile building block in multistep organic syntheses, primarily owing to its bifunctional nature. The presence of a primary amino group and an amide moiety allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including peptides and heterocyclic structures. Its utility is particularly pronounced in the construction of peptide linkages and in intramolecular cyclization reactions to form novel ring systems.

Formation of Peptide Linkages

The primary amino group of this compound can act as a nucleophile, reacting with an activated carboxyl group of an N-protected amino acid to form a dipeptide. This reaction is a cornerstone of peptide synthesis. The N-propylamide moiety can influence the solubility and conformational properties of the resulting peptide.

Standard peptide coupling reagents are employed to facilitate this amide bond formation. The choice of coupling agent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization. Commonly used coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These additives act as acyl-transfer catalysts, suppressing racemization and improving reaction rates.

A typical reaction would involve the coupling of an N-protected amino acid (e.g., Boc-Alanine) with this compound. The reaction is generally carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The resulting dipeptide, for instance Boc-Ala-NH-CH(CH₃)CONHCH₂CH₂CH₃, can then be deprotected at the N-terminus to allow for further elongation of the peptide chain.

Table 1: Representative Peptide Coupling Reaction of this compound with an N-Protected Amino Acid

| Entry | N-Protected Amino Acid | Coupling Reagents | Solvent | Product | Yield (%) |

| 1 | Boc-Glycine | EDC, HOBt | DMF | Boc-Gly-NH-CH(CH₃)CONHCH₂CH₂CH₃ | 85 |

| 2 | Fmoc-Leucine | HATU, DIPEA | DCM | Fmoc-Leu-NH-CH(CH₃)CONHCH₂CH₂CH₃ | 92 |

| 3 | Cbz-Phenylalanine | DCC, HOBt | CH₂Cl₂/DMF | Cbz-Phe-NH-CH(CH₃)CONHCH₂CH₂CH₃ | 88 |

Note: The data in this table is representative and based on typical yields for standard peptide coupling reactions.

Cyclization Reactions

The bifunctional nature of this compound and its derivatives makes them suitable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions can lead to the formation of cyclic peptides, lactams, and other nitrogen-containing ring systems, which are prevalent scaffolds in many biologically active molecules.

For a cyclization reaction to occur, the this compound backbone typically requires further functionalization to introduce a suitable electrophilic center that can react with one of its nucleophilic sites (the primary amine or the amide nitrogen). For instance, a derivative of this compound bearing a leaving group at a suitable position on the N-propyl chain could undergo intramolecular nucleophilic substitution to form a cyclic amide (lactam).

Another possibility involves the intramolecular condensation between the primary amino group and a carbonyl group introduced elsewhere in the molecule. For example, a derivative of this compound containing a keto group could undergo an intramolecular condensation to form a cyclic imine, which could be further reduced to a stable cyclic amine. The regioselectivity of the cyclization is influenced by factors such as ring size (with 5- and 6-membered rings being thermodynamically favored) and the nature of the substituents.

Table 2: Potential Intramolecular Cyclization Reactions of this compound Derivatives

| Precursor | Reaction Type | Product | Ring Size |

| N-(3-oxobutyl)-2-aminopropanamide | Intramolecular Condensation | 5-methyl-3,4-dihydropyrazin-2(1H)-one | 6 |

| 2-(N-(2-bromoethyl)amino)-N-propylpropanamide | Intramolecular Nucleophilic Substitution | 1-propylpiperazin-2-one | 6 |

| 2-amino-N-(3-chloropropyl)propanamide | Intramolecular Nucleophilic Substitution | 2-methyl-1,4-diazepan-5-one | 7 |

Note: The reactions and products in this table are illustrative of potential cyclization pathways for derivatives of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Amino N Propylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-amino-N-propylpropanamide, a combination of one-dimensional and two-dimensional NMR experiments is utilized to unequivocally assign the proton and carbon signals.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule.

The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons of the methyl group, the methine proton at the chiral center, the methylene (B1212753) groups of the N-propyl substituent, and the amine and amide protons. The integration of these signals would further correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (alanine side chain) | 1.1 - 1.3 | Doublet (d) | 3H |

| CH (α-carbon) | 3.3 - 3.5 | Quartet (q) | 1H |

| NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | 2H |

| NH (amide) | 7.8 - 8.2 | Triplet (t) | 1H |

| N-CH₂ | 3.1 - 3.3 | Quartet (q) | 2H |

| CH₂ (middle of propyl) | 1.4 - 1.6 | Sextet (sxt) | 2H |

| CH₃ (propyl end) | 0.8 - 1.0 | Triplet (t) | 3H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with the chemical shift providing insight into its hybridization and bonding environment.

The ¹³C NMR spectrum is expected to show signals for the carbonyl carbon of the amide, the α-carbon, the methyl carbon of the alanine (B10760859) moiety, and the three distinct carbons of the N-propyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | 173 - 176 |

| CH (α-carbon) | 50 - 55 |

| CH₃ (alanine side chain) | 18 - 22 |

| N-CH₂ | 40 - 45 |

| CH₂ (middle of propyl) | 22 - 26 |

| CH₃ (propyl end) | 10 - 14 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments are invaluable. These techniques reveal correlations between different nuclei, providing a more detailed picture of the molecular connectivity.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. This would confirm the connectivity within the alanine and N-propyl fragments. For instance, a cross-peak would be observed between the α-CH proton and the methyl protons of the alanine residue.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon atom it is attached to, confirming the assignments made in the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the N-CH₂ protons and the amide carbonyl carbon would confirm the N-propyl group's attachment to the amide nitrogen.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). For this compound (C₆H₁₄N₂O), the calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺, allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation, providing valuable structural information by analyzing the resulting fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides definitive evidence for its key structural features: a primary amine, a secondary amide, and aliphatic hydrocarbon chains. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds within the molecule.

The primary amine (-NH₂) group exhibits characteristic stretching and bending vibrations. Typically, primary amines show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. docbrown.info An N-H bending (scissoring) vibration is also observed around 1650-1580 cm⁻¹. docbrown.info

The secondary amide (-CONH-) linkage is another prominent feature. The amide group gives rise to several characteristic absorption bands, most notably the Amide I and Amide II bands. The Amide I band, appearing in the 1680-1630 cm⁻¹ region, is primarily due to the C=O stretching vibration. The Amide II band, found between 1570-1515 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. A weaker N-H stretching vibration for the secondary amide is also expected around 3350-3180 cm⁻¹.

Finally, the propyl and propane (B168953) portions of the molecule produce characteristic C-H stretching and bending absorptions. C-H stretching vibrations from the sp³-hybridized carbon atoms are typically observed in the 3000-2850 cm⁻¹ range. docbrown.info C-H bending vibrations for CH₂ and CH₃ groups appear in the 1470-1365 cm⁻¹ region. The presence of a C-N bond from the amine group is indicated by a stretching vibration in the 1250-1020 cm⁻¹ range. docbrown.info

The table below summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 |

| Secondary Amide (-CONH-) | N-H Stretch | 3350 - 3180 (often broad) |

| Secondary Amide (-CONH-) | C=O Stretch (Amide I) | 1680 - 1630 (strong) |

| Secondary Amide (-CONH-) | N-H Bend + C-N Stretch (Amide II) | 1570 - 1515 |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 |

| Alkyl (C-H) | C-H Bend | 1470 - 1365 |

| Aliphatic Amine (C-N) | C-N Stretch | 1250 - 1020 |

Chiral Analytical Techniques for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the alpha-carbon of the propanamide moiety, it exists as a pair of enantiomers. Assessing the enantiomeric purity is critical in many applications. This is typically achieved using chiral chromatography or by derivatization with a chiral agent followed by standard chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct separation of enantiomers. The method relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov

Method development for the enantioseparation of this compound would involve screening various types of CSPs. Given the primary amine group, crown ether-based and macrocyclic glycopeptide-based CSPs are particularly promising candidates. nih.govsigmaaldrich.com

Crown Ether-Based CSPs : Chiral crown ethers are known for their excellent ability to separate compounds containing primary amino groups. nih.govresearchgate.net The separation mechanism involves the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral cavity of the crown ether.

Macrocyclic Glycopeptide CSPs : CSPs like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are versatile and can separate a wide range of polar and ionic compounds, including underivatized amino acids and related structures. sigmaaldrich.com The interactions are complex, involving hydrogen bonding, ionic interactions, and steric effects.

Mobile phase optimization is crucial for achieving good resolution. For crown ether columns, an acidic mobile phase (e.g., perchloric acid solution) is typically used to ensure the primary amine is protonated. researchgate.net For macrocyclic glycopeptide columns, polar organic, reversed-phase, or normal-phase modes can be employed, often with alcohol/water mixtures. sigmaaldrich.com Detector settings, such as a UV detector set to a low wavelength (~200-210 nm), would be appropriate for this compound which lacks a strong chromophore.

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phase Conditions | Suitability for this compound |

|---|---|---|---|

| Crown Ether (e.g., CROWNPAK CR) | Inclusion complexation with protonated primary amine | Aqueous acid (e.g., 0.05% HClO₄) | High |

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Multiple interactions (ionic, H-bonding, steric) | Polar organic, reversed-phase (e.g., Methanol/Water) | High |

| Polysaccharide-Based (e.g., Chiralcel OD/AD) | Inclusion in chiral grooves of polysaccharide derivatives | Normal-phase (e.g., Hexane/Ethanol) or Reversed-phase | Moderate (may require derivatization) |

Derivatization Methods for Chiral Analysis (e.g., Marfey's Reagent)

An alternative to direct chiral HPLC is the indirect method, which involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (typically reversed-phase). nih.gov

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used derivatizing agent for the chiral analysis of primary amines and amino acids. nih.govstudylib.net The reagent's primary amine on the L-alanine amide moiety is blocked, allowing the fluoro-dinitrophenyl group to react selectively with the primary amine of the analyte via nucleophilic aromatic substitution.

When a racemic mixture of this compound reacts with Marfey's reagent (the L-enantiomer), two diastereomers are formed: L-FDAA-D-analyte and L-FDAA-L-analyte. These diastereomers can be readily separated using standard reversed-phase HPLC with UV detection at ~340 nm, corresponding to the absorbance maximum of the dinitrophenyl group. fishersci.com Typically, the diastereomer containing the D-enantiomer of the analyte (L-D) is more retained and elutes later than the L-L diastereomer. fishersci.com

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Dissolve analyte in aqueous buffer (e.g., sodium bicarbonate). | Provide a basic medium to deprotonate the analyte's amino group. |

| 2 | Add a solution of Marfey's reagent in acetone. | Introduce the chiral derivatizing agent. |

| 3 | Incubate the mixture at an elevated temperature (e.g., 40°C for ~1 hour). fishersci.com | Drive the derivatization reaction to completion. |

| 4 | Quench the reaction by adding acid (e.g., HCl). fishersci.com | Stop the reaction and neutralize excess base. |

| 5 | Dilute the sample and analyze by reversed-phase HPLC. | Separate and quantify the resulting diastereomers. |

Gas Phase Laser Spectroscopic Characterization (for Fundamental Molecular Studies)

To probe the intrinsic properties of this compound, free from solvent effects, gas-phase laser spectroscopic techniques are employed. These methods provide highly detailed information about the molecule's electronic structure, vibrational frequencies, and conformational landscape. The studies typically require the molecules to be cooled to very low rotational and vibrational temperatures in a supersonic jet expansion.

Single Vibronic Level Fluorescence (SVLF) Spectroscopy for Ground State Vibrations

Single Vibronic Level Fluorescence (SVLF) spectroscopy, also known as dispersed fluorescence (DF) spectroscopy, is a powerful tool for mapping the vibrational energy levels of the electronic ground state (S₀). nih.gov The technique involves using a tunable laser to excite molecules from the ground vibrational level of the S₀ state to a specific, single vibrational level (a "vibronic" level) in an electronically excited state (S₁). The subsequent fluorescence back down to the various vibrational levels of the S₀ state is collected and dispersed by a monochromator. arxiv.org

The resulting spectrum consists of a series of sharp peaks, where the energy difference between the excitation energy and each fluorescence peak corresponds to the energy of a specific vibrational level in the ground state. nih.govresearcher.life For this compound, SVLF would be invaluable for:

Precisely determining ground-state vibrational frequencies: This provides benchmark data for theoretical calculations.

Studying intramolecular interactions: The frequencies of the N-H and C=O stretching modes can reveal the presence and strength of intramolecular hydrogen bonds between the amine and amide groups, which stabilize specific conformers.

Probing low-frequency modes: Torsional motions related to the propyl chain and the amide bond, which are crucial for defining the molecule's conformation, can be directly observed.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Information Gained |

|---|---|---|

| Amide N-H Stretch | 3200 - 3400 | Presence/strength of intramolecular H-bonds. |

| Amine N-H Stretch | 3300 - 3500 | Confirmation of primary amine, H-bond participation. |

| Amide C=O Stretch (Amide I) | 1630 - 1680 | Effect of H-bonding on the carbonyl group. |

| Skeletal Torsions/Bends | 50 - 400 | Conformational structure and flexibility of the molecule. |

Laser-Induced Fluorescence (LIF) and Resonant Two-Color Two-Photon Ionization (R2PI) for Excited State Analysis

Laser-Induced Fluorescence (LIF) and Resonant Two-Color Two-Photon Ionization (R2PI) are complementary techniques used to record the electronic absorption spectrum and probe the structure of the electronically excited state (S₁). hhu.de

In an LIF experiment, a tunable laser is scanned, and the total, undispersed fluorescence is recorded as a function of the laser wavelength. This produces an excitation spectrum that maps the vibrational levels of the S₁ state.

R2PI is a highly sensitive and mass-selective technique. hhu.de A first tunable laser (the "pump") excites the molecules to the S₁ state, just as in LIF. A second, fixed-frequency laser (the "probe") with sufficient energy then ionizes the molecules from the S₁ state. The resulting ions are detected in a mass spectrometer. By scanning the first laser and monitoring the ion signal at the mass of this compound, a mass-selected excitation spectrum is obtained. hhu.de This is particularly useful for distinguishing between different conformers, as they often have slightly different electronic transition energies and thus appear at different positions in the R2PI spectrum.

For this compound, these techniques would allow researchers to:

Determine the S₁ ← S₀ origin: This is the energy of the electronic transition without any vibrational excitation.

Measure vibrational frequencies in the excited state: This reveals how the molecular geometry changes upon electronic excitation.

Identify and characterize different conformers: Different stable geometries of the molecule in the supersonic jet can be individually studied.

Estimate the ionization potential: By scanning the energy of the second laser in a two-color R2PI experiment, a precise value for the ionization potential can be determined.

| Technique | Experimental Principle | Primary Information Obtained |

|---|---|---|

| SVLF | Excite to a single S₁ vibrational level, disperse the resulting fluorescence. | Vibrational frequencies of the electronic ground state (S₀). |

| LIF | Scan excitation laser, collect total fluorescence. | Vibrational frequencies of the electronic excited state (S₁). |

| R2PI | Scan first laser for S₁ ← S₀ excitation, use second laser to ionize, detect ions. | Mass-selective vibrational spectrum of the S₁ state; conformer identification. |

Fluorescence-Dip Infrared (FDIR) and Resonant Ion-Dip Infrared (IDIR) Spectroscopy for N-H Stretching Frequencies

Fluorescence-Dip Infrared (FDIR) and Resonant Ion-Dip Infrared (IDIR) spectroscopy are powerful techniques used to obtain conformer-specific infrared spectra of molecules in the gas phase. These methods provide detailed information about the vibrational frequencies of specific functional groups, such as the N-H stretches in the amino and amide groups of this compound.

In a hypothetical FDIR or IDIR experiment on this compound, the molecule would be cooled in a supersonic jet to isolate individual conformers. An ultraviolet (UV) laser would be tuned to an electronic transition of a specific conformer, and a second, tunable infrared (IR) laser would be scanned across the N-H stretching region (typically 3300-3500 cm⁻¹). When the IR laser frequency matches a vibrational transition of the selected conformer, a decrease, or "dip," in the fluorescence or ion signal is observed.

The resulting spectrum would reveal distinct peaks corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine (—NH₂) and the N-H stretch of the secondary amide (—NH—) group. The precise frequencies of these vibrations are highly sensitive to the local chemical environment and hydrogen bonding interactions within different conformers of the molecule.

Hypothetical N-H Stretching Frequencies for this compound Conformers

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Amine Asymmetric Stretch | 3400 - 3500 |

| Amine Symmetric Stretch | 3300 - 3400 |

Note: This table represents expected frequency ranges for N-H stretching vibrations in similar molecules and is not based on experimental data for this compound.

IR-UV Double Hole Burning Spectroscopy for Isomeric Species Confirmation

IR-UV double hole burning spectroscopy is a definitive technique for determining the number of distinct conformational isomers of a molecule present in a gas-phase sample. This method relies on a "pump-probe" approach. A "pump" IR laser is fixed at a frequency corresponding to a vibrational transition of one conformer, depleting its ground state population. A "probe" UV laser is then scanned through the electronic transitions of the molecule. The resulting UV spectrum will show a "hole" or depletion at the electronic transition corresponding to the conformer that was vibrationally excited by the pump laser.

By systematically changing the IR pump frequency to target different vibrational bands and observing the corresponding depletions in the UV spectrum, one can unambiguously confirm the presence of multiple isomers. For a molecule like this compound, which has several rotatable bonds, multiple stable conformers are expected to exist. IR-UV hole burning spectroscopy would be the ideal method to experimentally verify and enumerate these different isomeric species. researchgate.netresearchgate.net

Photoionization Efficiency Spectroscopy for Ionization Potential Determination

Photoionization efficiency (PIE) spectroscopy is used to determine the ionization potential (IP) of a molecule, which is the minimum energy required to remove an electron. In a PIE experiment, the molecule is exposed to a tunable source of vacuum ultraviolet (VUV) radiation. The ion signal is monitored as the photon energy is scanned. The onset of the ion signal in the PIE curve corresponds to the adiabatic ionization potential.

The ionization potential is a fundamental electronic property of a molecule and provides insight into its chemical reactivity and electronic structure. For this compound, the PIE spectrum would reveal the energy of the highest occupied molecular orbital (HOMO), which is likely associated with the lone pair of electrons on the nitrogen atom of the amino group.

Hypothetical Ionization Potential for this compound

| Parameter | Expected Value (eV) |

|---|

Note: This table provides an estimated range for the ionization potential based on similar amino acid and amide compounds and is not experimental data for this compound.

Elemental Analysis for Purity and Composition Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₆H₁₄N₂O), this would involve combusting a precisely weighed sample of the compound and quantitatively measuring the amounts of carbon dioxide, water, and nitrogen gas produced.

The experimentally determined mass percentages of carbon, hydrogen, and nitrogen would then be compared to the theoretically calculated values based on the molecular formula. Agreement between the experimental and theoretical values serves to confirm the elemental composition and provides a measure of the sample's purity.

Theoretical Elemental Composition of this compound (C₆H₁₄N₂O)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 55.35% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 10.85% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 21.53% |

| Oxygen | O | 15.999 | 1 | 15.999 | 12.30% |

| Total | | | | 130.191 | 100.00% |

An experimental elemental analysis of a pure sample of this compound would be expected to yield results that are in very close agreement with these theoretical percentages, typically within ±0.4%.

Computational Chemistry and in Silico Modeling Approaches for 2 Amino N Propylpropanamide Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational in modern computational chemistry for studying the electronic properties of molecules. rsc.org

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-amino-N-propylpropanamide, DFT calculations can predict a variety of electronic properties that are crucial for understanding its reactivity. By solving approximations of the Schrödinger equation, DFT can determine the molecule's electron density, from which properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges can be derived. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For a molecule like this compound, DFT calculations would likely be performed using a functional such as B3LYP with a basis set like 6-311+G(d,p) to provide a balance of accuracy and computational cost. nih.gov These calculations can reveal that the electron density is highest around the electronegative oxygen and nitrogen atoms of the amide and amino groups, respectively. These sites would be predicted as the most likely to engage in nucleophilic or electrophilic interactions.

Illustrative DFT-Calculated Properties for this compound:

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | 2.1 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical stability |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation for a molecule of this type.

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. DFT is a powerful tool for performing conformational analysis to identify the most stable geometries (conformers) of the molecule. nih.goviiserpune.ac.in By systematically rotating the rotatable bonds (e.g., the C-C and C-N bonds of the propyl group and the amino acid backbone), a potential energy surface can be mapped. The minima on this surface correspond to stable conformers.

For this compound, which has a chiral center at the alpha-carbon, DFT can be used to predict the relative energies of its different stereoisomers and their preferred conformations. The calculations would likely show that the lowest energy conformers are stabilized by intramolecular hydrogen bonds, for instance, between the amino group's hydrogen and the carbonyl oxygen. nih.gov The relative energies of these conformers determine their population at a given temperature, which is crucial for understanding how the molecule will behave in a solution or interact with a receptor.

Illustrative Relative Energies of this compound Conformers:

| Conformer | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A | -80°, +150° | 0.00 | Extended, stabilized by intramolecular H-bond |

| B | -60°, -45° | 1.25 | Partially folded |

Note: The data in this table is illustrative. Dihedral angles φ and ψ refer to the backbone torsions analogous to those in peptides.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

MD simulations are particularly well-suited for modeling how this compound behaves in a solvent, such as water. By placing the molecule in a simulated box of water molecules and running a simulation for nanoseconds or longer, one can observe how the solvent affects its conformational preferences and dynamics. nih.govrsc.org The explicit interactions with water molecules (e.g., hydrogen bonding) can stabilize certain conformers that might not be the most stable in the gas phase. The simulation can also provide information on the hydration shell around the molecule and the diffusion of the molecule through the solvent. This is critical for understanding its solubility and transport properties.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov A QSPR model is a mathematical equation that relates one or more molecular descriptors (numerical representations of a molecule's structure) to a specific property.

For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or partition coefficient. This would typically involve calculating a large number of molecular descriptors for a series of related amide compounds for which these properties are known experimentally. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build the model. Once validated, this model could be used to predict the properties of this compound and other new, unsynthesized analogues.

Molecular Docking Studies of this compound and its Analogues

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.netajchem-a.comresearchgate.net

If this compound were being investigated for a potential biological effect, molecular docking would be used to predict how it might bind to a target protein. The process involves generating a large number of possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank them. A successful docking study would identify a plausible binding mode where the ligand makes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues. For example, the amide and amino groups of this compound would be expected to form hydrogen bonds with polar residues in a binding pocket. Docking studies could also be performed on a library of its analogues to identify which structural modifications might improve binding affinity. acs.org

Illustrative Docking Results for this compound with a Hypothetical Kinase Target:

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy | -7.2 kcal/mol | A good predicted affinity for the target |

| Key Interactions | Hydrogen bonds with Asp145, Glu91 | The amide and amino groups are crucial for binding |

Note: The data in this table is for illustrative purposes and represents the type of output obtained from a molecular docking study.

Elucidation of Enzyme-Ligand Interaction Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, docking simulations can be employed to understand how it might interact with the active site of various enzymes. These simulations calculate the binding energy and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In a hypothetical docking study of this compound with an enzyme's active site, the amino group and the amide moiety would be expected to be primary points of interaction. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide can act as a hydrogen bond acceptor. The N-propyl group, being hydrophobic, would likely favor interactions with nonpolar residues within the active site.

To illustrate, consider the following hypothetical interaction data for this compound docked into the active site of a generic hydrolase enzyme.

| Functional Group of Ligand | Interacting Residue of Enzyme | Interaction Type | Estimated Distance (Å) |

|---|---|---|---|

| Amino (-NH2) | Aspartic Acid (ASP) 152 | Hydrogen Bond (Donor) | 2.8 |

| Carbonyl (C=O) | Serine (SER) 98 | Hydrogen Bond (Acceptor) | 3.1 |

| N-H (Amide) | Glutamic Acid (GLU) 204 | Hydrogen Bond (Donor) | 3.0 |

| Propyl Chain | Leucine (LEU) 75 | Hydrophobic | 3.9 |

| Propyl Chain | Valine (VAL) 121 | Hydrophobic | 4.2 |

Analysis of Receptor Binding Affinities and Orientations

Beyond simply identifying interaction modes, computational methods can provide quantitative predictions of binding affinities. Techniques such as free energy calculations, including methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can estimate the binding free energy (ΔG) of a ligand to a receptor. A more negative ΔG value indicates a stronger and more favorable binding interaction.

For this compound, these calculations would involve simulating the compound both in its free state in solvent and in the bound state within the receptor's binding pocket. The difference in the calculated free energies provides an estimate of the binding affinity. These predictions are invaluable for comparing the potential efficacy of different ligands for a specific receptor.

The orientation of the ligand within the binding site is also a critical aspect of its interaction. Molecular dynamics (MD) simulations can be used to study the stability of the docked pose over time. These simulations provide a dynamic picture of the ligand-receptor complex, revealing the flexibility of the ligand and the receptor and the persistence of key interactions.

The following table presents hypothetical binding affinity data for this compound and a related analog with a hypothetical G-protein coupled receptor (GPCR).

| Compound | Predicted Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -7.5 | TYR 112, ASN 208, PHE 290 |

| 2-amino-N-ethylpropanamide | -7.1 | TYR 112, ASN 208, PHE 290 |

High-Throughput Computational Screening Methodologies

High-throughput virtual screening (HTVS) is a computational technique used to screen large libraries of chemical compounds against a biological target. diva-portal.orgblogspot.com This approach is instrumental in the early stages of drug discovery for identifying potential lead compounds. For a compound like this compound, HTVS could be used to screen a library of its derivatives to identify modifications that might enhance its binding affinity or selectivity for a particular target.

The process typically involves the rapid docking of thousands to millions of compounds into the target's active site, followed by a scoring function to rank the potential binders. The top-ranked compounds are then often subjected to more rigorous computational analysis or experimental testing. Fragment-based virtual screening is a related approach where smaller chemical fragments are docked to identify key interaction points, which can then be elaborated into larger, more potent molecules. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. researchgate.net For this compound, these methods can be used to study reactions such as amide hydrolysis. Such studies involve mapping the potential energy surface of the reaction, identifying intermediate structures, and locating the transition state—the highest energy point along the reaction coordinate.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. These theoretical studies can provide a detailed, atomistic understanding of how the reaction proceeds, including the role of catalysts or solvent molecules. For instance, studies on the hydrolysis of simple amides like formamide (B127407) have shown the crucial role of water molecules in stabilizing the transition state. acs.org

Below is a table of hypothetical calculated activation energies for the acid-catalyzed hydrolysis of this compound compared to a simpler amide.

| Compound | Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Propanamide | Acid-Catalyzed Hydrolysis | DFT (B3LYP/6-31G) | 19.8 |

| This compound | Acid-Catalyzed Hydrolysis | DFT (B3LYP/6-31G) | 18.5 |